Quercetin

Übersicht

Beschreibung

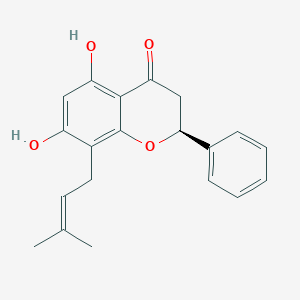

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It is known for its vibrant yellow color and is chemically classified as a polyphenol. This compound has been a part of the human diet for centuries and is renowned for its numerous health benefits, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

Wirkmechanismus

Quercetin is a natural flavonoid found in a variety of foods and natural supplement products. It has been the subject of extensive research due to its potential health benefits .

Target of Action

This compound primarily targets quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . It also interacts with other targets such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

This compound acts as a specific inhibitor of QR2 . By inhibiting QR2, this compound may potentially cause lethal oxidative stress, contributing to the killing of malaria-causing parasites . The phenolic hydroxyl groups of this compound act as electron donors, capturing free radicals .

Biochemical Pathways

This compound is synthesized by plants through the Shikimate pathway from phenylalanine by an alternative phenylpropanoid pathway in response to stress . It undergoes reactions of O-methylation, sulfation, and glucuronidation in enterocytes, resulting in the production of this compound metabolites .

Pharmacokinetics

This compound is relatively lipophilic with low solubility in water . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites . The distribution and elimination half-life of intravenous this compound were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m^2 and 3.7 L/m^2, respectively .

Result of Action

This compound exhibits antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects . It protects cells from radiation and genotoxicity-induced damage by increasing endogenous antioxidant and scavenging free radical levels . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can vary based on the polymorphism of intestinal enzymes and transporters . Additionally, certain structural modifications of this compound have sometimes been shown to enhance its antimicrobial activity compared to that of the parent molecule .

Wissenschaftliche Forschungsanwendungen

Quercetin has a wide range of applications in scientific research:

Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.

Biology: Investigated for its role in cellular signaling pathways and gene expression.

Medicine: Explored for its potential in treating chronic diseases such as cardiovascular diseases, diabetes, and cancer

Industry: Utilized in the development of nutraceuticals, pharmaceuticals, and functional foods.

Biochemische Analyse

Biochemical Properties

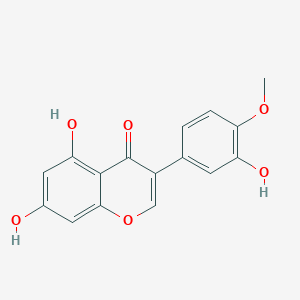

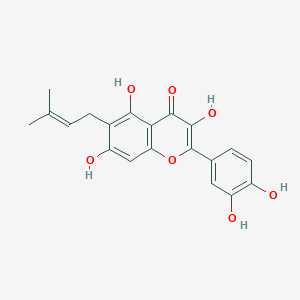

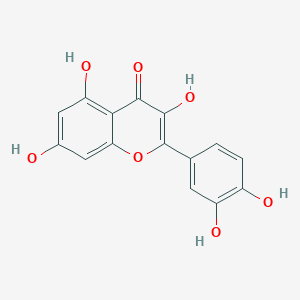

Quercetin has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals .

Cellular Effects

This compound’s involvement in various cell death pathways, including apoptosis, autophagy, pyroptosis, necroptosis, ferroptosis, and cuproptosis, has been detailed . It has a regulatory influence on apoptosis and autophagy across different cell types and dosages .

Molecular Mechanism

The phenolic hydroxyl groups of this compound act as donors of electrons, and these are responsible for the capture activity of free radicals . The catechol structure with 2 hydroxyl groups in neighboring positions is notably superior to other arrangements in electron donation .

Temporal Effects in Laboratory Settings

Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

It is known that this compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through several methods, including the oxidative degradation of rutin, a glycoside form of this compound. The process involves hydrolysis of rutin to this compound-3-rhamnoside, followed by further hydrolysis to yield this compound . Another method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions .

Industrial Production Methods: Industrially, this compound is often extracted from plant sources such as onions, apples, and berries. The extraction process typically involves solvent extraction, where solvents like ethanol or methanol are used to isolate this compound from plant materials . Supercritical fluid extraction and solid-phase extraction are also employed to enhance the yield and purity of this compound .

Types of Reactions:

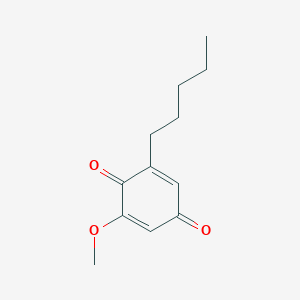

Oxidation: this compound undergoes oxidation reactions, forming this compound quinones which can react with glutathione.

Reduction: this compound can be reduced to its dihydro form under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: this compound quinones.

Reduction: Dihydrothis compound.

Substitution: Alkylated or acylated this compound derivatives.

Vergleich Mit ähnlichen Verbindungen

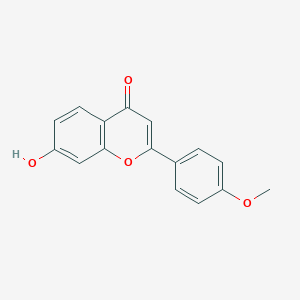

Quercetin is often compared with other flavonoids such as kaempferol, myricetin, and rutin:

Kaempferol: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.

Myricetin: Has additional hydroxyl groups, which may enhance its antioxidant capacity.

Rutin: A glycoside form of this compound with improved water solubility but similar biological activities.

This compound stands out due to its potent bioactivity and versatility in various applications, making it a valuable compound in both research and industry.

Eigenschaften

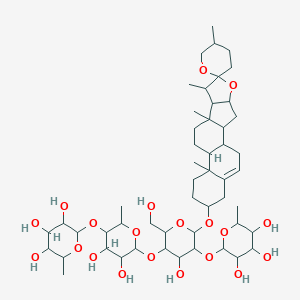

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.